molecular formula C8H12N2O B583631 (2-Isopropylpyrimidin-4-yl)methanol CAS No. 157799-70-7

(2-Isopropylpyrimidin-4-yl)methanol

Cat. No.: B583631
CAS No.: 157799-70-7
M. Wt: 152.197
InChI Key: GKLDEKRGJVZZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropylpyrimidin-4-yl)methanol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound features a pyrimidine ring substituted with an isopropyl group at the second position and a hydroxymethyl group at the fourth position

Scientific Research Applications

(2-Isopropylpyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylpyrimidin-4-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Alkylation: The pyrimidine ring is alkylated at the second position using isopropyl halides under basic conditions.

    Hydroxymethylation: The fourth position of the pyrimidine ring is then functionalized with a hydroxymethyl group through a formylation reaction followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Isopropylpyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    (2-Isopropylpyrimidin-4-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (2-Isopropylpyrimidin-4-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    (2-Isopropylpyrimidin-4-yl)formaldehyde: Similar structure but with a formyl group instead of a hydroxymethyl group.

Uniqueness: (2-Isopropylpyrimidin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2-propan-2-ylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-4,6,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLDEKRGJVZZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.